5-Oxa-2-aza-spiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxa-2-aza-spiro[3.4]octane is a heterocyclic compound characterized by a spirocyclic structure containing both oxygen and nitrogen atoms. This compound is notable for its unique ring system, which imparts distinct chemical and physical properties. The presence of both oxygen and nitrogen in the ring structure makes it an interesting subject for research in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxa-2-aza-spiro[3.4]octane can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations. For instance, one method involves the reaction of a suitable amine with an epoxide under basic conditions to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, minimal chromatographic purification steps are employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-Oxa-2-aza-spiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
5-Oxa-2-aza-spiro[3.4]octane finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including photochromic materials and leuco dyes
Mechanism of Action
The mechanism of action of 5-Oxa-2-aza-spiro[3.4]octane involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The presence of the spirocyclic structure allows for unique binding interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxa-5-azaspiro[3.4]octane
- 2-Oxa-6-azaspiro[3.4]octane
- 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane
Uniqueness
5-Oxa-2-aza-spiro[3.4]octane is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This combination imparts distinct chemical reactivity and biological activity compared to other spirocyclic compounds.
Properties
CAS No. |
145309-24-6 |
---|---|
Molecular Formula |
C8H13NO5 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
5-oxa-2-azaspiro[3.4]octane;oxalic acid |
InChI |
InChI=1S/C6H11NO.C2H2O4/c1-2-6(8-3-1)4-7-5-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6) |
InChI Key |
DMERACGZTKROAB-UHFFFAOYSA-N |
SMILES |
C1CC2(CNC2)OC1 |
Canonical SMILES |
C1CC2(CNC2)OC1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.